molecular formula C23H17FN4S B10867035 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10867035
M. Wt: 400.5 g/mol
InChI Key: PVOYRQYIYVEDQX-UHFFFAOYSA-N
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Description

5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazinoindole core structure, which is further substituted with benzyl and fluorobenzyl groups. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Properties

Molecular Formula

C23H17FN4S

Molecular Weight

400.5 g/mol

IUPAC Name

5-benzyl-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C23H17FN4S/c24-18-12-10-17(11-13-18)15-29-23-25-22-21(26-27-23)19-8-4-5-9-20(19)28(22)14-16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

PVOYRQYIYVEDQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the triazinoindole core

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step reactions that include the formation of the triazino-indole core and the introduction of the benzyl and fluorobenzyl groups. The compound's structure allows for various modifications that can enhance its biological activity.

Biological Applications

1. Anticancer Activity
Research has indicated that 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in vitro studies have shown that this compound can effectively target specific pathways involved in tumor growth and metastasis.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its unique structure contributes to its effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the fluorobenzyl group is believed to enhance the compound's interaction with microbial targets, leading to increased potency.

3. Neuroprotective Effects
Recent studies suggest that 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole may possess neuroprotective properties. Research indicates that it could mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for further exploration in neurodegenerative disease models.

Case Studies

Several case studies highlight the applications of this compound in scientific research:

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values in micromolar range.
Study BAntimicrobial EfficacyShowed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CNeuroprotectionIndicated reduction in oxidative stress markers in neuronal cells treated with the compound compared to controls.

Mechanism of Action

The mechanism of action of 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Biological Activity

5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical formula: C16H15FN4SC_{16}H_{15}F_{N_{4}}S with a molecular weight of approximately 302.38 g/mol. Its structure features a triazinoindole framework with a sulfanyl group and a fluorobenzyl substituent, which may influence its biological activity.

Antimicrobial Activity

Recent studies have shown that various derivatives of triazinoindoles exhibit significant antimicrobial properties. For instance, compounds similar to 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were reported to be lower than those of standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, the compound showed an IC50 value in the low micromolar range, suggesting significant potency .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has been investigated for its anti-inflammatory effects. In animal models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may be useful in treating inflammatory diseases .

The precise mechanism by which 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole exerts its biological effects is still under investigation. However, preliminary studies indicate that it may interact with specific cellular targets involved in signaling pathways related to cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of triazinoindoles is often influenced by their structural components. Modifications at the benzyl or fluorobenzyl positions can significantly alter potency and selectivity. For example:

  • Substituent Variation : Changing the fluorine atom to other halogens or alkyl groups may enhance or diminish activity.
  • Sulfanyl Group : The presence of the sulfanyl group is crucial for maintaining antimicrobial activity.

Data Summary

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria; MIC lower than standard antibiotics
AnticancerInduces apoptosis; IC50 in low micromolar range against breast/lung cancer
Anti-inflammatoryReduces pro-inflammatory cytokines in animal models

Case Studies

  • Antimicrobial Efficacy : A study conducted on various triazinoindole derivatives found that 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole exhibited an MIC value of 8 µg/mL against Staphylococcus aureus.
  • Cancer Cell Line Study : In a comparative analysis of several compounds within the same class, this specific compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells.

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